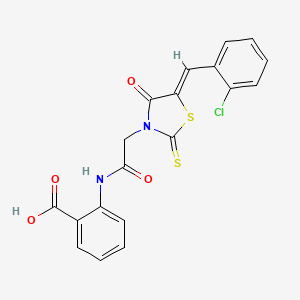

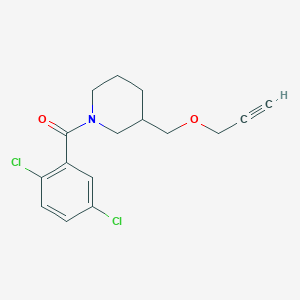

(Z)-2-(2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Z)-2-(2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid” is a chemical compound with the molecular formula C14H10ClNO2 .

Physical and Chemical Properties This compound has an average mass of 259.688 Da and a monoisotopic mass of 259.040009 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 470.6±30.0 °C at 760 mmHg, and a flash point of 238.4±24.6 °C . The compound has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . Its ACD/LogP is 4.07, and it has a polar surface area of 50 Å2 .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, novel series of 2-mercaptobenzimidazole derivatives have demonstrated excellent activity against a panel of microorganisms, including Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like Aspergillus fumigatus and Candida albicans (Devi, Shahnaz, & Prasad, 2022). These findings suggest that thiazolidinone compounds could be potent antimicrobial agents.

Anti-inflammatory and Analgesic Activities

The thiazolidinone core has been utilized in the design of non-steroidal anti-inflammatory drugs (NSAIDs). Research has led to the synthesis of derivatives with significant anti-inflammatory activity, indicating the potential of thiazolidinone derivatives in creating effective anti-inflammatory agents (Golota et al., 2015).

Anticancer Applications

Some thiazolidinone derivatives containing a benzothiazole moiety have been screened for their antitumor activity. Certain compounds in this category have shown promising results against various cancer cell lines, including leukemia, melanoma, and breast cancer, highlighting the potential of thiazolidinone derivatives in cancer therapy (Havrylyuk et al., 2010).

Heterocyclic Chemistry Applications

Thiazolidinones serve as versatile intermediates in heterocyclic chemistry, enabling the synthesis of various heterocycles with potential biological activities. The ability to undergo cascade reactions with excellent atom economy makes these compounds valuable in the synthesis of complex molecules (Schmeyers & Kaupp, 2002).

Crystal Structure and Computational Studies

The structural and computational analysis of thiazolidinone derivatives can provide insights into their chemical properties and interaction mechanisms. Such studies are crucial for understanding the molecular basis of their biological activities and for guiding the design of new compounds with enhanced efficacy (Khelloul et al., 2016).

properties

IUPAC Name |

2-[[2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN2O4S2/c20-13-7-3-1-5-11(13)9-15-17(24)22(19(27)28-15)10-16(23)21-14-8-4-2-6-12(14)18(25)26/h1-9H,10H2,(H,21,23)(H,25,26)/b15-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNVBJJFICRTIF-DHDCSXOGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

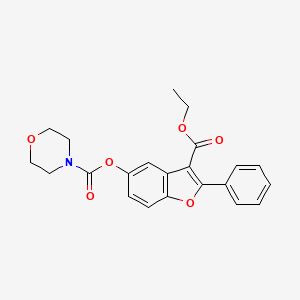

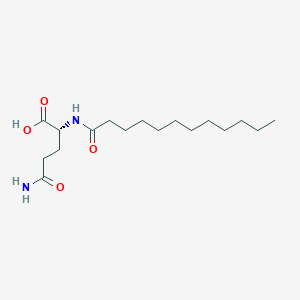

![Ethyl 5-(4-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2467903.png)